Nardosinonediol

Pharmacokinetics Oral Bioavailability Sesquiterpene Absorption

Pain point: Assuming functional equivalence among Nardostachys sesquiterpenes leads to irreproducible results. Nardosinonediol as the precise solution: • SERT inhibitor-opposite modulation vs. desoxo-narchinol A enables bidirectional serotonin reuptake studies. • Distinct PK: Tmax 5.00 vs. 7.50 min, AUC 6.42 vs. 156.34 μg·min/mL-ideal for structure-absorption profiling. • 1.6× melanin reduction potency at 10× lower conc. (1 vs. 10 μM), lowering dermatology research material costs. Supplied ≥98% purity with validated LC-MS/MS analytical framework.

Molecular Formula C15H24O3
Molecular Weight 252.35 g/mol
CAS No. 20489-11-6
Cat. No. B1496119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNardosinonediol
CAS20489-11-6
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
Structural Identifiers
SMILESCC1CCC=C2C1(C(C(CC2=O)O)C(C)(C)O)C
InChIInChI=1S/C15H24O3/c1-9-6-5-7-10-11(16)8-12(17)13(14(2,3)18)15(9,10)4/h7,9,12-13,17-18H,5-6,8H2,1-4H3/t9-,12-,13?,15+/m1/s1
InChIKeyDBDGFZLAYDIKSV-ZGEJAQKFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nardosinonediol Overview


Nardosinonediol is a sesquiterpenoid compound isolated from the roots and rhizomes of Nardostachys jatamansi [1]. It is characterized as a serotonin transporter (SERT) inhibitor, a mechanism linked to its reported antidepressant and cardioprotective activities . With a molecular formula of C15H24O3 and a molecular weight of 252.34 g/mol, it is commercially available as a research-grade standard with purities typically ≥98% [2].

Why Nardosinonediol Is Irreplaceable


The Nardostachys genus produces multiple structurally related sesquiterpenes, including desoxo-narchinol A, nardosinone, and kanshone A, which are often co-isolated or co-administered in herbal extracts. However, these analogs exhibit divergent pharmacokinetic behaviors and biological activities, making them non-interchangeable for targeted research applications. For instance, desoxo-narchinol A shows anti-inflammatory activity, while nardosinonediol demonstrates antidepressant and cardioprotective effects [1]. Even when two compounds share a common target, such as the serotonin transporter (SERT), their potencies can differ markedly, as seen with kanshone C's stronger SERT inhibition compared to desoxo-narchinol A's enhancing effect [2]. Therefore, assuming functional equivalence among in-class compounds without rigorous experimental validation can lead to misinterpretation of results and wasted research resources. The quantitative evidence below underscores why compound identity must be verified and procured based on specific, rather than generic, chemical properties.

Nardosinonediol Differentiation Evidence


Oral Bioavailability vs. Desoxo-narchinol A

In a head-to-head oral pharmacokinetic study in rats, nardosinonediol demonstrated a 40% faster time to maximum plasma concentration (Tmax: 5.00 min) compared to desoxo-narchinol A (Tmax: 7.50 min) [1]. Furthermore, the area under the plasma concentration-time curve (AUC0-∞) for nardosinonediol (6.42 μg·min/mL) was approximately 2.4-fold higher than that of desoxo-narchinol A (156.34 μg·min/mL) when administered as pure compounds, indicating substantially greater systemic exposure for desoxo-narchinol A [1].

Pharmacokinetics Oral Bioavailability Sesquiterpene Absorption

Whitening Activity vs. Desoxo-narchinol A

In B16F10 melanoma cells stimulated with α-MSH, nardosinonediol at 1 μM reduced melanin content to 0.90 ± 0.10% and tyrosinase activity to 0.89 ± 0.28%, compared to desoxo-narchinol A at 10 μM which reduced melanin content to 1.46 ± 0.19% and tyrosinase activity to 1.05 ± 0.05% [1]. The aqueous extract of N. jatamansi (AENJ, 100 μg/mL) showed intermediate effects (melanin: 1.27 ± 0.21%; tyrosinase: 1.29 ± 0.38%) [1].

Skin Whitening Melanogenesis Tyrosinase Inhibition

Nardosinone Degradation Intermediate

A 2023 study elucidated the degradation pathway of nardosinone, identifying nardosinonediol as the initial intermediate formed via peroxy ring-opening under high-temperature conditions and in simulated gastric fluid [1]. This finding is critical for understanding the stability and potential transformation of nardosinone in formulations and biological environments. In contrast, nardosinonediol itself is a stable compound under standard storage conditions (-20°C for 3 years) .

Degradation Pathway Stability Studies Quality Control

SERT Inhibition vs. Desoxo-narchinol A

Nardosinonediol is reported to inhibit the serotonin transporter (SERT), an activity linked to its antidepressant effects . In contrast, the structurally related desoxo-narchinol A has been shown to enhance SERT activity [1]. While specific IC50 values for nardosinonediol's SERT inhibition are not available, this qualitative functional divergence is a key differentiator for researchers investigating serotonergic mechanisms.

Antidepressant Serotonin Transporter SERT Inhibitor

P-388 Leukemia Cytotoxicity

In a 1993 study, nardosinonediol, along with four other sesquiterpenes (desoxo-narchinol-A, nardosinone, debilon, and kanshone A), showed cytotoxic activity against P-388 murine leukemia cells [1]. Although quantitative IC50 values were not reported, this activity contributes to the class-level cytotoxic profile of Nardostachys sesquiterpenes.

Cytotoxicity Anticancer P-388 Leukemia

Nardosinonediol Applications


Pharmacokinetics and Bioavailability

Researchers conducting oral bioavailability or ADME studies should procure nardosinonediol as a comparator for desoxo-narchinol A. Its distinct pharmacokinetic profile, characterized by a faster Tmax (5.00 min vs. 7.50 min) and a lower AUC0-∞ (6.42 vs. 156.34 μg·min/mL) in rats [1], makes it an ideal tool for investigating structure-absorption relationships and designing formulations with tailored release profiles. The validated LC-MS/MS method [1] provides a reliable analytical framework for these studies.

Whitening & Anti-Melanogenic Studies

Cosmetic and dermatology researchers developing skin-whitening agents should prioritize nardosinonediol over desoxo-narchinol A or crude extracts. Its 1.6-fold higher potency in reducing melanin content and 1.2-fold higher potency in inhibiting tyrosinase activity at a 10-fold lower concentration (1 μM vs. 10 μM) [2] translates to lower material costs and reduced potential for off-target effects in cell-based and animal models. The established UHPLC-DAD method for its quantification in extracts [2] facilitates quality control of experimental materials.

Nardosinone Degradation Studies

Formulators and analytical chemists working with nardosinone should obtain pure nardosinonediol as a reference standard for monitoring degradation pathways. Given that nardosinonediol is the first intermediate in nardosinone's thermal and gastric degradation [3], its presence in stored samples or biological matrices can serve as a stability-indicating marker. This is essential for developing robust quality control protocols and ensuring the integrity of nardosinone-based research materials.

Serotonergic Modulation Research

Neuroscientists investigating the role of the serotonin transporter in mood disorders should select nardosinonediol as a SERT inhibitor tool compound, especially when a natural product-derived inhibitor is desired. Its opposite effect on SERT compared to desoxo-narchinol A [4] provides a valuable pair of natural compounds for probing bidirectional modulation of serotonin reuptake, enabling more nuanced functional studies than those using synthetic inhibitors alone.

Technical Documentation Hub

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